

N-methylpyridine-2-carboxamide (2PY): A Comprehensive Technical Guide for Researchers

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Compound of Interest

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An In-depth Review of the Metabolism, Analysis, and Biological Significance of a Key Nicotinamide Metabolite

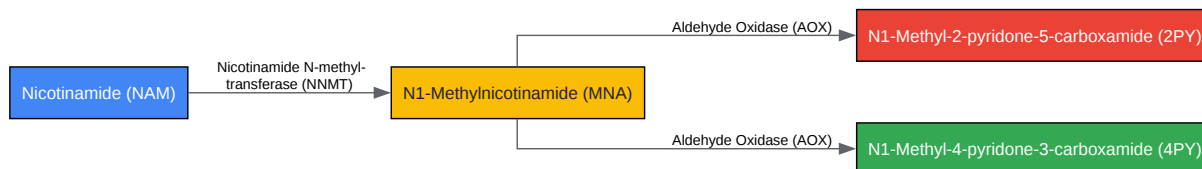
Introduction

N-methylpyridine-2-carboxamide, more formally known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a primary terminal metabolite of nicotinamide (NAM), a form of vitamin B3.^{[1][2]} This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of 2PY's role as a metabolite. It delves into its biochemical pathways, quantitative data on its physiological and pathophysiological concentrations, detailed experimental protocols for its analysis, and its biological significance, particularly as a uremic toxin and an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1).

Biochemical Pathways of 2PY Formation

The formation of 2PY is a key step in the catabolism of nicotinamide. This process primarily occurs in the liver and involves a two-step enzymatic conversion.

Metabolic Pathway of N1-Methyl-2-pyridone-5-carboxamide (2PY) Formation



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Figure 1: Metabolic pathway of 2PY formation from nicotinamide.

The metabolic cascade begins with the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of MNA to either 2PY or its isomer, N1-methyl-4-pyridone-3-carboxamide (4PY).^[3]

Quantitative Data

The concentration of 2PY in biological fluids is a critical parameter, particularly in the context of kidney function. The following tables summarize key quantitative data gathered from various studies.

Table 1: Plasma Concentrations of N1-Methyl-2-pyridone-5-carboxamide (2PY)

Population	Mean Concentration (ng/mL)	Mean Concentration (μmol/L)	Reference(s)
Healthy Subjects	140 ± 20	0.92 ± 0.13	[1]
Healthy Subjects	126 ± 27	0.83 ± 0.18	[4]
Healthy Subjects	1370 ± 680	9.01 ± 4.47	[1]
Patients with Chronic Kidney Disease (CKD)	3100 ± 1870 (Hemodialysis)	20.37 ± 12.29 (Hemodialysis)	[1]
Patients with Chronic Kidney Disease (CKD)	4020 ± 3280 (Uremic)	26.42 ± 21.56 (Uremic)	[1]
Patients with Chronic Kidney Disease (CKD)	6086 (Dialysis)	40 (Dialysis)	[4]
Patients with Chronic Kidney Disease (CKD)	up to 7800 ± 3590 (Uremic)	up to 51.26 ± 23.60 (Uremic)	[1]

Table 2: Pharmacokinetic and In Vitro Inhibition Data for N1-Methyl-2-pyridone-5-carboxamide (2PY)

Parameter	Value	Reference(s)
Elimination Half-life ($t_{1/2}$)	~1-3 hours (of parent NAM)	[5]
PARP-1 Inhibition (IC50)	8 μM (1.22 mg/L)	[1] [6]

Table 3: Urinary Excretion of Nicotinamide Metabolites in Healthy vs. Renal Transplant Recipients (RTR)

Metabolite	Healthy Kidney Donors (μmol/day)	Renal Transplant Recipients (RTR) (μmol/day)	Reference(s)
2Py	155.6 (119.6–217.6)	178.1 (130.3–242.8)	[7]
N1-MN	41.4 (31.6–57.2)	22.0 (15.8–31.8)	[7]

Experimental Protocols

Accurate quantification of 2PY is essential for clinical and research applications. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique.

Protocol 1: Quantification of 2PY in Human Urine by HPLC-UV

This protocol is a composite based on methodologies described in the literature for the analysis of nicotinamide metabolites.[8][9][10][11]

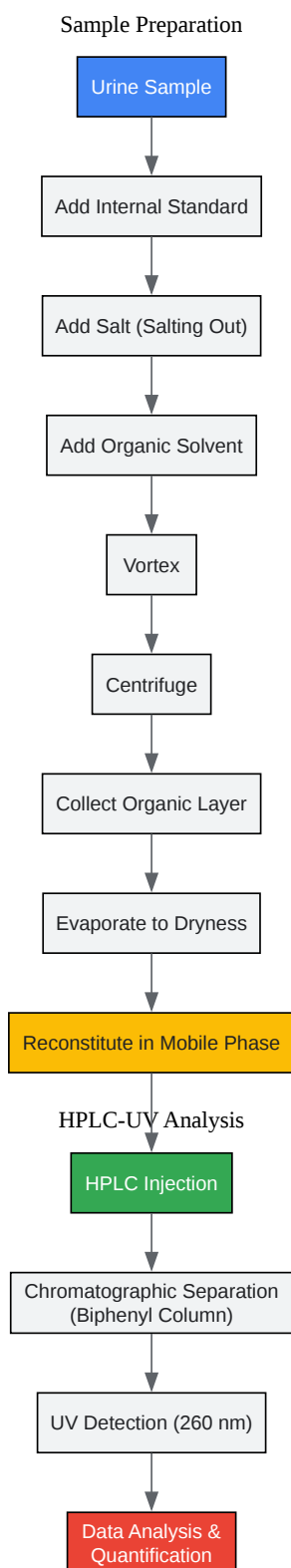
1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction

- To 1 mL of urine, add an appropriate internal standard.
- Add a saturating amount of a salt (e.g., sodium chloride or ammonium sulfate) to the urine sample and vortex to dissolve.
- Add an equal volume of a water-miscible organic solvent (e.g., acetonitrile).
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
- Carefully collect the upper organic layer containing the extracted analytes.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

- Column: Biphenyl column (e.g., 100 × 2.1 mm, 2.6-μm particle size).[9]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like 1-heptanesulfonic acid can be added to the mobile phase to improve the retention of the polar analytes.[10]
- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
- Detection: UV detection at a wavelength of approximately 260 nm.[12]
- Quantification: Create a calibration curve using standards of known 2PY concentrations. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

Experimental Workflow for HPLC Analysis of 2PY in Urine



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Figure 2: Workflow for the quantification of 2PY in urine by HPLC-UV.

Biological Significance and Clinical Relevance

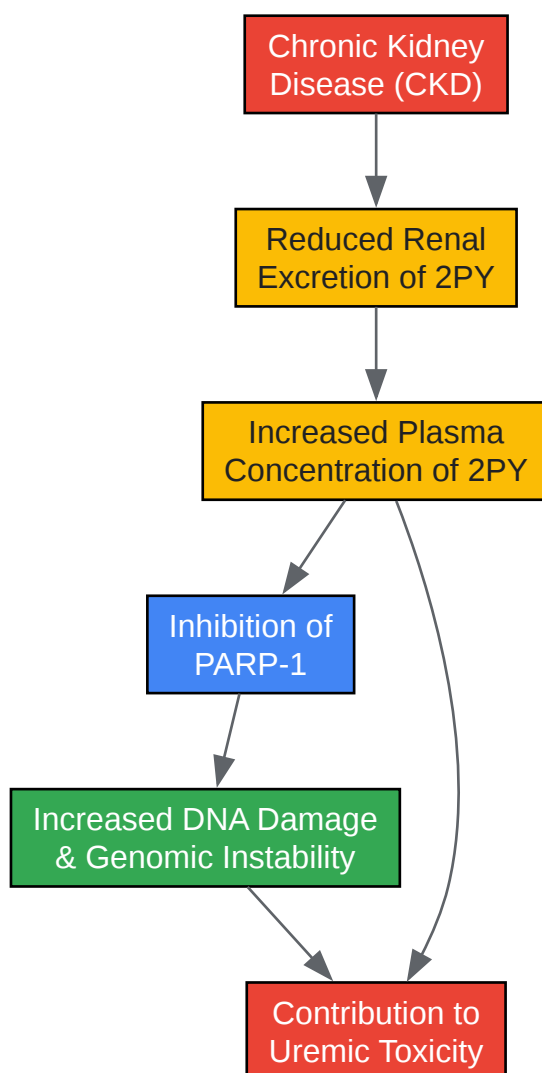
Uremic Toxin in Chronic Kidney Disease (CKD)

2PY is recognized as a uremic toxin, a substance that accumulates in the body due to impaired renal function.^[1] As demonstrated in Table 1, the plasma concentrations of 2PY are significantly elevated in patients with CKD, particularly those on dialysis. This accumulation is a direct consequence of the kidneys' reduced ability to excrete the metabolite. The elevated levels of 2PY are thought to contribute to the systemic toxicity observed in uremia.

Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)

One of the most significant biological activities of 2PY is its ability to inhibit PARP-1, an enzyme crucial for DNA repair and genomic stability.^{[6][13]} The IC₅₀ value for PARP-1 inhibition by 2PY is approximately 8 μ M, a concentration that is reached and often exceeded in the plasma of dialysis patients.^[1] This inhibition of PARP-1 by uremic concentrations of 2PY may have profound physiological consequences, potentially contributing to the increased DNA damage and genomic instability observed in patients with CKD.

Logical Relationship of 2PY in Chronic Kidney Disease



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Figure 3: The role of 2PY in the pathophysiology of chronic kidney disease.

Conclusion

N1-Methyl-2-pyridone-5-carboxamide (2PY) is a critical metabolite in the nicotinamide pathway. Its accumulation in chronic kidney disease classifies it as a significant uremic toxin, with its inhibitory action on PARP-1 highlighting a potential mechanism for its toxicity. The analytical methods outlined in this guide provide a framework for the accurate quantification of 2PY, which is essential for further research into its physiological and pathological roles. A deeper understanding of 2PY metabolism and function will be vital for developing therapeutic strategies to mitigate its adverse effects in patients with renal impairment and for exploring its broader implications in cellular biology and drug development.

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